Cas no 148194-72-3 (2,7-Diazabicyclo[3.3.1]nonane (9CI))
2,7-Diazabicyclo[3.3.1]nonane (9CI) Chemical and Physical Properties
Names and Identifiers
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- 2,7-Diazabicyclo[3.3.1]nonane (9CI)
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- Inchi: 1S/C7H14N2/c1-2-9-7-3-6(1)4-8-5-7/h6-9H,1-5H2
- InChI Key: UHQLONGVCOLIHV-UHFFFAOYSA-N
- SMILES: C12CC(CNC1)CCN2
2,7-Diazabicyclo[3.3.1]nonane (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-69447-0.05g |
2,7-diazabicyclo[3.3.1]nonane |
148194-72-3 | 0.05g |
$1188.0 | 2023-06-02 | ||
| Enamine | EN300-69447-0.1g |
2,7-diazabicyclo[3.3.1]nonane |
148194-72-3 | 0.1g |
$1244.0 | 2023-06-02 | ||
| Enamine | EN300-69447-0.25g |
2,7-diazabicyclo[3.3.1]nonane |
148194-72-3 | 0.25g |
$1300.0 | 2023-06-02 | ||
| Enamine | EN300-69447-0.5g |
2,7-diazabicyclo[3.3.1]nonane |
148194-72-3 | 0.5g |
$1357.0 | 2023-06-02 | ||
| Enamine | EN300-69447-1.0g |
2,7-diazabicyclo[3.3.1]nonane |
148194-72-3 | 1g |
$1414.0 | 2023-06-02 | ||
| Enamine | EN300-69447-2.5g |
2,7-diazabicyclo[3.3.1]nonane |
148194-72-3 | 2.5g |
$2771.0 | 2023-06-02 | ||
| Enamine | EN300-69447-5.0g |
2,7-diazabicyclo[3.3.1]nonane |
148194-72-3 | 5g |
$4102.0 | 2023-06-02 | ||
| Enamine | EN300-69447-10.0g |
2,7-diazabicyclo[3.3.1]nonane |
148194-72-3 | 10g |
$6082.0 | 2023-06-02 |
2,7-Diazabicyclo[3.3.1]nonane (9CI) Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 2,7-Diazabicyclo[3.3.1]nonane (9CI)
2,7-Diazabicyclo[3.3.1]nonane (9CI): A Comprehensive Overview
The compound 2,7-Diazabicyclo[3.3.1]nonane (9CI), identified by the CAS number 148194-72-3, is a bicyclic amine with a unique structural configuration that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the class of bicyclic amines, which are known for their rigid and versatile structures, making them valuable in drug design, polymer synthesis, and advanced materials development.
The molecular structure of 2,7-Diazabicyclo[3.3.1]nonane consists of a bicyclic framework with two nitrogen atoms at positions 2 and 7 of the nonane ring system. This arrangement imparts the compound with distinct electronic and steric properties, which are highly desirable in chemical synthesis and catalysis. Recent studies have highlighted its potential as a building block for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents and high-performance polymers.
One of the most notable applications of 2,7-Diazabicyclo[3.3.1]nonane is in the field of drug discovery. Researchers have utilized its rigid bicyclic structure to design bioactive molecules with improved pharmacokinetic profiles and enhanced target specificity. For instance, derivatives of this compound have been explored as potential inhibitors for various enzyme targets, including kinases and proteases, which are implicated in numerous pathological conditions such as cancer and neurodegenerative diseases.
In addition to its role in drug design, 2,7-Diazabicyclo[3.3.1]nonane has found applications in polymer chemistry due to its ability to form robust and versatile polymer networks. By incorporating this compound into polymer backbones, scientists have developed materials with exceptional mechanical properties, thermal stability, and resistance to environmental degradation. These materials hold promise for use in advanced composites, electronic devices, and biomedical implants.
The synthesis of 2,7-Diazabicyclo[3.3.1]nonane has been optimized through various methodologies over the years, with recent advancements focusing on green chemistry principles and sustainable practices. One such approach involves the use of catalytic asymmetric synthesis to construct the bicyclic framework with high enantioselectivity, enabling the production of enantiopure compounds for chiral applications.
Recent research has also explored the use of 2,7-Diazabicyclo[3.3.1]nonane as a ligand in organometallic catalysis, where its unique electronic properties facilitate efficient catalytic cycles for key organic transformations such as cross-coupling reactions and olefin metathesis.
In conclusion, CAS No 148194-72-3, or 2,7-Diazabicyclo[3.3.1]nonane (9CI), stands out as a versatile compound with wide-ranging applications across multiple disciplines within chemistry and materials science.
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